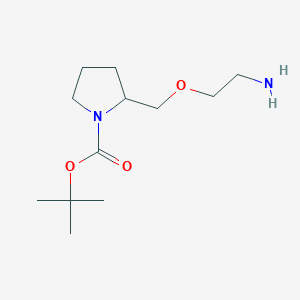

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353983-13-7) is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 2-aminoethoxymethyl substituent. The tert-butyl ester group enhances steric protection of the pyrrolidine nitrogen, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceutical applications such as protease inhibitors or kinase-targeted therapies . The 2-aminoethoxymethyl side chain introduces both hydrophilic (ether and primary amine) and flexible (ethylene spacer) properties, distinguishing it from related analogs.

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-5-10(14)9-16-8-6-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLRLQNQBWSUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves cyclizing γ-amino alcohols. For example, 2-aminobutanol derivatives can undergo acid-catalyzed cyclization to form the pyrrolidine skeleton. In one protocol, treatment of N-Boc-protected 2-aminobutanol with trifluoroacetic acid (TFA) in dichloromethane at 0°C yields the pyrrolidine ring with >90% conversion. This method avoids racemization but requires strict temperature control.

1,3-Dipolar Cycloaddition Reactions

The three-component domino reaction—utilizing amino acids, ketones, and activated alkenes—provides stereochemical control. For instance, tert-leucine reacts with 2,2-dimethylpentan-3-one and dimethyl fumarate under Dean–Stark conditions to form a strained pyrrolidine intermediate (Scheme 1). Key advantages include:

-

High diastereoselectivity (dr > 10:1) due to steric guidance from tert-butyl groups.

-

Compatibility with diverse alkene dipolarophiles.

Boc Protection and Final Functionalization

Carbamate Formation

The tert-butyl carbamate group is introduced via reaction with Boc₂O. Optimized conditions involve:

-

Base : 4-Dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

-

Yield : 92–95% with minimal epimerization.

Deprotection and Purification

Final deprotection of temporary groups (e.g., benzyl or trimethylsilyl) is achieved using hydrogenolysis (H₂/Pd-C) or fluoride-based reagents (TBAF). Reverse-phase HPLC (C18 column, water/acetonitrile gradient) ensures >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Stereochemical Control |

|---|---|---|---|---|

| Cyclization | γ-Amino alcohol | Acid-catalyzed ring closure | 85 | Moderate |

| 1,3-Dipolar Cycload. | tert-Leucine | Domino reaction | 72 | High |

| Reductive Amination | Pyrrolidine-2-carboxaldehyde | NaBH₃CN reduction | 68 | Low |

Data compiled from Refs,, and.

Stereochemical Challenges and Solutions

The 2-position’s ethoxymethyl group introduces steric hindrance, complicating diastereomer separation. Key advancements include:

-

Chiral auxiliaries : (S)-Proline-derived catalysts enable enantioselective alkylation (ee > 90%).

-

Dynamic kinetic resolution : Using palladium catalysts, racemic mixtures are converted to single diastereomers via substrate-controlled equilibration.

Industrial-Scale Considerations

For bulk synthesis, cost-efficient protocols prioritize:

-

Solvent recycling : Toluene/water biphasic systems reduce waste.

-

Catalyst recovery : Immobilized DMAP on silica gel allows reuse for Boc protection.

Emerging Methodologies

Recent innovations include:

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The specific structure of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may enhance its efficacy against certain viral infections by inhibiting viral replication mechanisms .

- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could be a significant advantage .

2. Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals. Its functional groups allow for various modifications, facilitating the creation of analogs with enhanced properties .

- Chiral Synthesis : As a chiral compound, it can be utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure drugs that often exhibit different biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Substituent Position and Ring Modifications

- Positional Isomerism: The 2-position substitution in the target compound contrasts with 3-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353983-13-7), where the substituent is on the 3-position.

- Ring Size: Piperidine analogs (e.g., 2-(4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE-1-CARBONYL)PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER) exhibit greater conformational flexibility due to the six-membered ring, compared to the five-membered pyrrolidine in the target compound .

Functional Group Diversity

Physicochemical Properties

- Solubility: The aminoethoxymethyl group in the target compound enhances water solubility compared to hydrophobic analogs like 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester (InChIKey: ICHLGFKAPWMABS) .

- Stability : The tert-butyl ester group in all analogs confers stability under acidic conditions, facilitating deprotection in later synthetic steps .

Biological Activity

2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and functional groups such as amino and carboxylic acid, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2, with a molecular weight of approximately 244.335 g/mol. The compound's structure includes:

- Pyrrolidine ring : A five-membered ring contributing to the compound's cyclic nature.

- Amino group : Enhances the compound's reactivity and potential interactions with biological targets.

- Carboxylic acid functionality : Important for forming esters and amides, facilitating various synthetic pathways.

Synthesis

Several synthetic routes have been developed for producing this compound. These methods highlight the compound's accessibility for research purposes:

- Direct amination of pyrrolidine derivatives : Involves the reaction of pyrrolidine with ethoxymethylamine in the presence of coupling agents.

- Carboxylation reactions : Utilizing carbon dioxide or carboxylic acids to introduce the carboxyl group into the pyrrolidine structure.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing potential applications in anti-inflammatory and antimicrobial therapies.

-

Anti-inflammatory Activity :

- The compound has shown promising results in inhibiting COX enzymes, which are critical in inflammatory processes. In vitro studies demonstrated that it could suppress COX-2 activity effectively, indicating its potential as an anti-inflammatory agent .

- The IC50 values for related compounds have been reported as low as 0.04 μmol, suggesting that similar derivatives may exhibit comparable potency .

-

Antimicrobial Effects :

- Preliminary studies indicate that derivatives of this compound possess antibacterial properties against several strains of bacteria. For instance, structural analogs have shown inhibition zones comparable to standard antibiotics .

- The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substituents can significantly influence its pharmacological profile:

| Compound Name | Molecular Formula | IC50 (μmol) | Activity |

|---|---|---|---|

| This compound | C11H22N2O2 | TBD | TBD |

| (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | TBD | TBD |

| (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | C12H24N2O3 | TBD | TBD |

Note: IC50 values for the specific compound are yet to be determined (TBD).

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

-

In Vivo Models :

- Experimental models using carrageenan-induced paw edema have demonstrated that compounds similar to this one exhibit significant anti-inflammatory effects, comparable to indomethacin .

- Studies involving cotton pellet-induced granuloma formation have also shown a reduction in inflammation markers when treated with these compounds.

- Comparative Studies :

Q & A

Q. Key Data :

- Boc deprotection typically achieves >90% yield in HCl/dioxane at room temperature .

- The tert-butyl ester remains intact during SEM or TBS deprotection steps, ensuring selective functionalization .

What spectroscopic methods are used to characterize this compound?

Basic Research Question

- 1H/13C NMR : Critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (1H) and 28–30 ppm (13C). Ethoxymethyl protons resonate as triplets near 3.5–3.7 ppm .

- TLC and HPLC : Monitor reaction progress and purity. Use silica gel plates with ethyl acetate/hexane eluents (Rf ~0.3–0.5) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 317.2 g/mol for C14H25N2O4) .

Advanced Tip : For complex mixtures, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in pyrrolidine derivatives .

How can lithiation-trapping reactions be optimized for introducing substituents to the pyrrolidine ring?

Advanced Research Question

Lithiation with sec-BuLi at elevated temperatures (e.g., −78°C to 0°C) enables regioselective functionalization. Key considerations:

- Electrophile Choice : Trimethylsilyl chloride (TMSCl) or aldehydes (e.g., PhCHO) yield silylated or hydroxylated derivatives, respectively .

- Flow Chemistry : Continuous flow systems improve yield (e.g., 85% for 2-trimethylsilyl derivatives) by enhancing mixing and temperature control .

- Quenching : Use saturated NH4Cl to stabilize reactive intermediates and prevent over-lithiation .

Data Contradiction Note : Yields vary between batch (70–80%) and flow (85–90%) methods due to kinetic vs. thermodynamic control .

How can stereochemical outcomes be controlled during pyrrolidine functionalization?

Advanced Research Question

- Chiral Auxiliaries : Use (2S,4R)-configured starting materials to dictate stereochemistry. For example, (2S,4R)-4-hydroxyproline derivatives ensure retention of configuration during SEM protection .

- Coupling Agents : HATU promotes minimal racemization compared to BOP-Cl in amide bond formation .

- Temperature Control : Low temperatures (−20°C) during lithiation reduce epimerization risks .

Validation : Compare optical rotation or chiral HPLC to confirm enantiomeric excess (>95% ee) .

How should researchers address discrepancies in hydrolysis yields (e.g., 72% vs. 66%)?

Advanced Research Question

Yield variations often arise from:

- Impurity Profiles : Monitor starting material purity via HPLC. For example, residual SEM-Cl can inhibit hydrolysis .

- Solvent Effects : Adjust THF/H2O ratios (e.g., 8:2 to 7:3) to improve solubility of intermediates .

- Alternative Reagents : Replace MgBr2 with TBAF for more efficient SEM deprotection (yield increase to ~80%) .

Q. Troubleshooting Protocol :

Repeat reaction with freshly distilled solvents.

Characterize byproducts via LC-MS to identify side reactions.

What structural features of this compound contribute to its biological activity?

Advanced Research Question

- Tert-Butyl Ester : Enhances membrane permeability and metabolic stability compared to free carboxylic acids .

- Ethoxymethyl-Amine Sidechain : Acts as a hydrogen-bond donor, improving binding to targets like neurotensin receptors .

- Pyrrolidine Core : Conformational rigidity favors interactions with enzyme active sites (e.g., calcium channel blockers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.